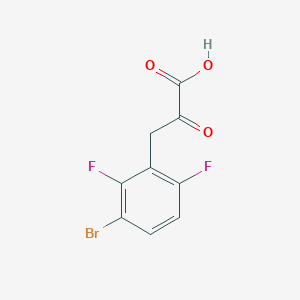
4,4-Methylenebis(oxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Methylenebis(oxy)anisole is an organic compound with the molecular formula C15H16O4 It is a bisphenol derivative, characterized by two anisole groups connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Methylenebis(oxy)anisole can be synthesized through a condensation reaction involving paraformaldehyde and anisole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two anisole molecules .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, with careful control of temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Methylenebis(oxy)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anisole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Methylenebis(oxy)anisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .
Mecanismo De Acción
The mechanism by which 4,4-Methylenebis(oxy)anisole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar structural features but different applications and toxicity profiles.
4,4’-Methylenebis(cyclohexylamine): A compound with a similar methylene bridge but different aromatic groups, used in polymer synthesis and as a curing agent for epoxy resins.
Uniqueness
4,4-Methylenebis(oxy)anisole is unique due to its specific combination of anisole groups and methylene bridge, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
56207-34-2 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-methoxy-4-[(4-methoxyphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
QFFLBMLWXFZRRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCOC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)

![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)



![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
